2-Acrylamidophenylboronic acid
Overview
Description
2-Acrylamidophenylboronic acid is a functional monomer that has been utilized in the synthesis of polymers with specific binding properties, particularly for the development of glucose sensors and metal ion retention systems. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, such as those found in sugars, which makes it valuable in the field of sensor technology and polymer chemistry .
Synthesis Analysis
The synthesis of acrylamidophenylboronic acid derivatives has been approached through various strategies to avoid unwanted polymerization and to achieve high purity and yield. A notable method involves a two-step deprotection of pinacolato methacrylamido phenylene boronic esters, which has been reported to produce methacrylamido phenylboronic acids effectively . Additionally, the use of microwave irradiation has been employed to synthesize related acrylamide compounds, demonstrating the versatility of acrylamide chemistry in producing novel compounds with potential bioactivities .
Molecular Structure Analysis
The molecular structure of acrylamidophenylboronic acid and its derivatives is characterized by the presence of an acrylamide group attached to a phenyl ring that bears a boronic acid functional group. This structure is pivotal for its binding properties, as the boronic acid can interact with diols, and the acrylamide group can be polymerized to incorporate the molecule into various polymeric matrices .
Chemical Reactions Analysis
Acrylamidophenylboronic acid and its derivatives participate in polymerization reactions to form functional polymers. These polymers can then interact with glucose and other diols through the boronic acid moiety, leading to changes in the polymer's physical properties, such as swelling. This reaction is central to the development of glucose-responsive materials . The polymers can also chelate metal ions, which is useful for environmental applications such as water treatment and metal ion retention .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamidophenylboronic acid-based polymers are influenced by their molecular structure. The presence of boronic acid groups imparts the ability to bind with diols, which is exploited in glucose sensing applications. The swelling behavior of these polymers upon interaction with glucose has been characterized using various techniques, including Faradaic impedance spectroscopy and surface plasmon resonance spectroscopy . The copolymers synthesized from acrylamidophenylboronic acid derivatives have shown excellent retention capabilities for metal ions, which vary with pH and the nature of the copolymer . These properties are crucial for their use in environmental and analytical applications.
Scientific Research Applications
Nasal Adsorption of Insulin : A study by Cui Cheng et al. (2012) developed nanoparticles using poly(3-acrylamidophenylboronic acid) for improving the nasal adsorption of insulin. These nanoparticles showed potential as carriers for peptide and protein drugs in nasal delivery.
Glucose-Responsive Behavior : Research by Ting Ye et al. (2014) demonstrated the glucose-responsive volume phase transition behavior of Ag@poly(phenylboronic acid) hybrid microgels. The study highlighted the ability to tailor poly(phenylboronic acid) gels from swelling to shrinking upon adding glucose at physiological pH.
Boron Neutron Capture Therapy (BNCT) : Luzhong Zhang et al. (2011) investigated the use of Dextran-poly(3-acrylamidophenylboronic acid) nanoparticles for boron neutron capture therapy and chemotherapy in cancer treatment. Their research Zhang et al. (2011) emphasized the nanoparticles' stability, biocompatibility, and effective drug release.
Insulin Delivery Systems : A study by Yanxia Wang et al. (2012) developed pH- and glucose-sensitive glycopolymer nanoparticles for triggered release of insulin, demonstrating their potential in diabetes treatment.
Doxorubicin Delivery in Cancer Treatment : X. Wang et al. (2013) focused on doxorubicin delivery to tumors using boronic acid-rich chitosan nanoparticles. Their work Wang et al. (2013) revealed the nanoparticles' effectiveness in penetrating tumors and improving chemotherapy outcomes.
Glucose-Selective Holographic Sensors : Research by Xiaoping Yang et al. (2006) demonstrated the potential of 2-acrylamidophenylboronate in developing glucose-selective sensors, highlighting its binding preference for glucose over lactate.
Corrosion Inhibition : Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including 2-acrylamidophenylboronic acid, as corrosion inhibitors in nitric acid solutions for copper. Their study Abu-Rayyan et al. (2022) provided insights into the compounds' effectiveness and potential applications in industrial settings.
properties
IUPAC Name |
[2-(prop-2-enoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUBFMBDDZYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597239 | |
Record name | [2-(Acryloylamino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acrylamidophenylboronic acid | |
CAS RN |
758697-66-4 | |
Record name | [2-(Acryloylamino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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